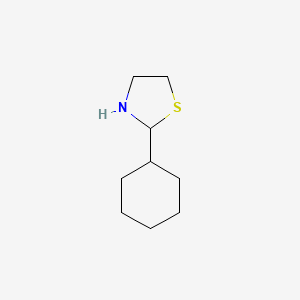
2-Cyclohexyl-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-1,3-thiazolidine is a useful research compound. Its molecular formula is C9H17NS and its molecular weight is 171.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzyme Inhibition
Recent studies have highlighted the potential of thiazolidine derivatives, including 2-cyclohexyl-1,3-thiazolidine, as inhibitors of key enzymes involved in metabolic disorders. For instance, thiazolidine-2-thione derivatives have shown promising xanthine oxidase inhibitory activity, which is crucial for managing hyperuricemia and gout. One compound demonstrated an IC50 value of 3.56 μmol/L, outperforming the standard drug allopurinol . The structure-activity relationship analysis indicated that specific functional groups are essential for optimal enzyme inhibition.
Anticancer Properties
Thiazolidine derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines. Studies have reported that certain thiazolidinone derivatives exhibit significant cytotoxicity against liver carcinoma (HepG2), breast adenocarcinoma (MCF7), prostate cancer (PC3), and colon cancer (HCT116) cell lines . The binding affinity of these compounds to critical enzymes involved in cancer progression was assessed through molecular docking studies, revealing promising therapeutic potentials.
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including the reaction of cyclohexylamine with thioketones or aldehydes under acidic conditions. Recent advancements have introduced more efficient synthetic pathways utilizing oxidative methods to produce thiazolidine derivatives selectively .
Table 1: Comparative Synthesis Methods for Thiazolidine Derivatives
| Synthesis Method | Reactants | Yield (%) | Reference |
|---|---|---|---|
| Acid-Catalyzed Reaction | Cyclohexylamine + Thioketone | High | |
| Oxidative Synthesis | Cyclohexylamine + Aldehyde | Moderate | |
| Click Chemistry | Aminothiol + Aldehyde | High |
Pharmaceutical Development
The unique structural properties of thiazolidines make them suitable candidates for drug development. Their ability to modulate enzyme activity positions them as potential leads for designing new therapeutic agents targeting metabolic disorders and cancer . Additionally, the stability of thiazolidines under physiological conditions enhances their applicability in bioconjugation reactions for drug delivery systems .
Agrochemical Applications
Beyond medicinal uses, thiazolidines are also being explored in agrochemicals due to their biological activity against pests and pathogens. The incorporation of thiazolidine structures into pesticide formulations could enhance efficacy while minimizing environmental impact.
Case Study on Hyperuricemia Treatment
A recent study focused on the development of novel xanthine oxidase inhibitors derived from thiazolidine-2-thione showed that specific modifications could lead to compounds with significantly enhanced potency against hyperuricemia . The study employed both in vitro assays and molecular modeling to elucidate the mechanism of action.
Anticancer Activity Evaluation
In another investigation, a series of thiazolidinone derivatives were synthesized and tested for their anticancer activities against multiple cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of key signaling pathways .
化学反応の分析
Synthetic Routes and Functionalization
Thiazolidines are typically synthesized via condensation reactions involving β-amino thiols and carbonyl compounds. For cyclohexyl-substituted derivatives, common strategies include:
-
Cyclocondensation : Reaction of 1,2-aminothiols with cyclohexyl aldehydes or ketones under physiological or acidic conditions (pH 5–7.4) to form stable thiazolidine rings .
-
Post-functionalization : Alkylation or acylation of preformed thiazolidine scaffolds. For example, alkylation of thiazolidine-2-thione with bromoalkanes in ethanol yields substituted derivatives .
Example Reaction:
1 2 Aminothiol+Cyclohexyl AldehydepH 7 42 Cyclohexyl 1 3 thiazolidine+H2O
Key Conditions : Catalyst-free, room temperature, completed within 4 hours .
Oxidation and Stability
Thiazolidines exhibit pH-dependent stability and reactivity:
-
Oxidation to Thiazolidinones : Under oxidative conditions (e.g., using triphosgene or molybdenum catalysts), 2-cyclohexyl-1,3-thiazolidine can convert to thiazolidin-4-one derivatives. This reaction proceeds via activation of the carbonyl group followed by nucleophilic attack .
-
Stability at Neutral pH : Thiazolidine rings remain intact at physiological pH (7.4) but may undergo hydrolysis under strongly acidic or basic conditions to regenerate β-amino thiols and cyclohexyl carbonyl compounds .
Ring-Opening and Cross-Coupling Reactions
Thiazolidines participate in regioselective ring-opening reactions:
-
With Maleic Anhydride : Forms open-chain products via nucleophilic attack at the C=C bond, yielding thiazolidinylacetic acid derivatives .
-
With Electrophiles : Reaction with sulfonyl chlorides or isocyanates introduces functional groups (e.g., sulfonamide or urea moieties) at the nitrogen or sulfur positions .
Conformational and Structural Insights
Studies on 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones (structurally related) reveal:
-
Solution-State Conformation : The cyclohexyl group adopts a pseudo-equatorial orientation, while the C2 substituent (e.g., phenyl) occupies a pseudo-axial position .
-
Solid-State Conformation : X-ray crystallography shows a preference for the C2 substituent in a pseudo-axial orientation due to steric and electronic effects .
Critical Research Gaps
特性
分子式 |
C9H17NS |
|---|---|
分子量 |
171.31 g/mol |
IUPAC名 |
2-cyclohexyl-1,3-thiazolidine |
InChI |
InChI=1S/C9H17NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h8-10H,1-7H2 |
InChIキー |
BZOPEEFFOPRYEJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2NCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















